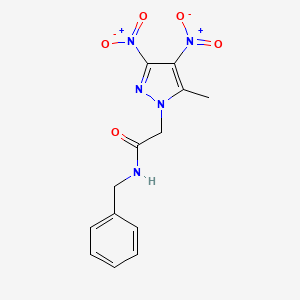

N-苄基-2-(5-甲基-3,4-二硝基吡唑-1-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-benzyl-2-(5-methyl-3,4-dinitropyrazol-1-yl)acetamide and related compounds involves several key steps, including acylation, cyclization, and nitration. A common approach for synthesizing similar compounds involves the reaction of amino heterocycles with acetyl chloride in the presence of a base, followed by further functionalization (Panchal & Patel, 2011)[https://consensus.app/papers/synthesis-panchal/d022c8aedffd5b249c3b7c9a933cafa5/?utm_source=chatgpt]. This method exemplifies the versatility of heterocyclic chemistry in creating complex molecules.

Molecular Structure Analysis

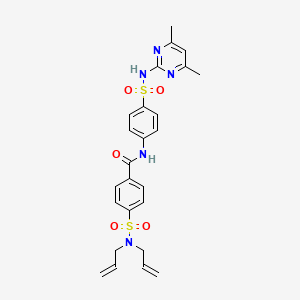

The molecular structure of compounds related to N-benzyl-2-(5-methyl-3,4-dinitropyrazol-1-yl)acetamide has been elucidated using various spectroscopic techniques, including NMR and IR spectroscopy. Studies on similar molecules demonstrate the importance of these techniques in confirming the identity and purity of synthesized compounds (Yu et al., 2014)[https://consensus.app/papers/synthesis-yu/687f40cdcc205e779306e5c35154b70e/?utm_source=chatgpt].

Chemical Reactions and Properties

Compounds with a pyrazole or acetamide moiety engage in a variety of chemical reactions. For instance, reactions involving cyclization with hydrazine hydrate or condensation with aldehydes have been used to synthesize novel compounds with potential biological activity (Sunder & Maleraju, 2013)[https://consensus.app/papers/synthesis-novel-n3chloro4flurophenyl2534hydroxy2-sunder/bdaf6814ee795e6e8ffb49360a0ffe6b/?utm_source=chatgpt]. These reactions highlight the chemical versatility and reactivity of the core structure.

Physical Properties Analysis

The physical properties of a compound, including solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various environments. The crystal structure and hydrogen bonding patterns of related compounds have been analyzed to reveal their solid-state arrangements, which can influence their physical properties and reactivity (López et al., 2010)[https://consensus.app/papers/hydrogenbonding-patterns-three-substituted-lópez/34a75d1164f952bf8bc6f583a0eea707/?utm_source=chatgpt].

Chemical Properties Analysis

The chemical properties of N-benzyl-2-(5-methyl-3,4-dinitropyrazol-1-yl)acetamide derivatives, such as reactivity, stability, and functional group transformations, are integral to their potential applications. Research into related compounds has explored their reactivity patterns, including nucleophilic substitution reactions and the formation of coordination complexes, underscoring the influence of molecular structure on chemical behavior (Chkirate et al., 2019)[https://consensus.app/papers/novel-coii-cuii-coordination-complexes-constructed-chkirate/ad03cadac3d552618c8bb8e8087c664b/?utm_source=chatgpt].

科学研究应用

人类A2B腺苷受体中的放射配体

- [3H]-MRE 2029-F20作为选择性拮抗配体: N-苯并[1,3]二噁唑-5-基-2-[5-(2,6-二氧-1,3-二丙基-2,3,6,7-四氢-1H-嘌呤-8-基)-1-甲基-1H-吡唑-3-氧基]-乙酰胺,即[3H]-MRE 2029-F20,是A2B腺苷受体的选择性拮抗配体。它已被用于研究人类A2B腺苷受体亚型的药理特性(Baraldi et al., 2004)。

晶体结构和计算研究

- 新衍生物的合成和表征: 例如1-乙酰基-1H-苯并咪唑-2(3H)-酮及相关衍生物已被合成和表征。这些化合物通过单晶X射线衍射、密度泛函理论(DFT)的理论计算以及Hirshfeld表面分析进行研究。通过分子对接和动力学模拟研究探索它们在特定蛋白质内的结合模式(Sebhaoui et al., 2020)。

抗精神病药物的合成和评价

- 新型潜在抗精神病药物: 一系列1,3-二烷基-4-(亚胺芳基甲基)-1H-吡唑-5-醇已被合成并评价为潜在的抗精神病药物。这些化合物被发现能够减少小鼠的自发运动,而不与多巴胺受体相互作用,表明它们与现有抗精神病药物相比具有独特的作用机制(Wise et al., 1987)。

配位络合物和抗氧化活性

- 新型Co(II)和Cu(II)配位络合物: 已合成和表征了吡唑-乙酰胺衍生物,导致与Co(II)和Cu(II)离子形成配位络合物。这些络合物被研究其固态结构和抗氧化活性,展示了在这些领域具有显著潜力(Chkirate et al., 2019)。

作用机制

Target of Action

The primary targets of N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide are currently unknown. This compound is relatively new and research into its specific targets is ongoing .

Mode of Action

The exact mode of action of N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide It is known that the compound can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide As such, the impact of these properties on the bioavailability of the compound is currently unknown .

属性

IUPAC Name |

N-benzyl-2-(5-methyl-3,4-dinitropyrazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O5/c1-9-12(17(20)21)13(18(22)23)15-16(9)8-11(19)14-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQMIRFOZADXON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)NCC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498555.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2498557.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methylpropanamide](/img/structure/B2498561.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B2498570.png)

![1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2498572.png)

![N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)